molecular formula C11H10N2O2 B2907220 N-(pyridin-3-ylmethyl)furan-2-carboxamide CAS No. 349110-02-7

N-(pyridin-3-ylmethyl)furan-2-carboxamide

Cat. No.: B2907220
CAS No.: 349110-02-7
M. Wt: 202.213
InChI Key: QDYSGQOURQGXDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyridin-3-ylmethyl)furan-2-carboxamide is a chemical hybrid compound incorporating pharmacophoric elements from furan-2-carboxamide and a pyridine derivative, making it a compound of significant interest in rational drug design and medicinal chemistry research. The furan-2-carboxamide moiety is a recognized pharmacophore in bioactive molecules. Furan-based derivatives have demonstrated a wide spectrum of biological activities, including serving as novel microtubule stabilizing agents that induce mitotic arrest and potentiate apoptosis in cancer cells . The presence of the ether oxygen in the furan ring can also enhance pharmacokinetic properties by improving solubility and bioavailability . The pyridine ring is a common bioisostere for benzene, often employed in drug design to improve metabolic stability and facilitate hydrogen bonding with biological targets due to its nitrogen atom . The strategic fusion of these two heterocyclic systems into a single molecule aligns with contemporary molecular hybridization strategies, which aim to create new chemical entities with potentially improved therapeutic efficacy, selectivity, or multi-target activity . Researchers can explore this compound as a novel scaffold in various screening programs, particularly in oncology for the development of antitumor agents and in infectious disease for antimicrobial applications . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(10-4-2-6-15-10)13-8-9-3-1-5-12-7-9/h1-7H,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYSGQOURQGXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preclinical Pharmacological Investigations and Biological Activities of N Pyridin 3 Ylmethyl Furan 2 Carboxamide Derivatives

Enzyme Inhibition Assays

The ability of N-(pyridin-3-ylmethyl)furan-2-carboxamide derivatives and structurally related compounds to inhibit specific enzymes has been a significant area of research. These studies are crucial in identifying potential new drugs for a variety of diseases.

Inhibition of Viral Proteases (e.g., SARS-CoV Main Protease (3CLpro))

The main protease (3CLpro or Mpro) of coronaviruses, including SARS-CoV, is essential for viral replication, making it a prime target for antiviral drug development. Research into compounds containing pyridine (B92270) and furan (B31954) moieties, similar to this compound, has identified potential inhibitory activity.

One study reported on a series of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of the SARS-CoV-2 main protease. Through screening and subsequent optimization, compounds were identified with significant inhibitory potential. For instance, compound F8 showed an IC50 value of 21.28 μM. Further similarity searches and modifications led to the discovery of more potent inhibitors, such as F8-S43 , F8-B6 , and F8-B22 , with the latter two exhibiting IC50 values of 1.57 μM and 1.55 μM, respectively. semanticscholar.org

Another line of research focused on N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides. In these derivatives, the pyridyl ring was found to interact with the His163 residue of the 3CLpro active site through a hydrogen bond, while the furan ring's oxygen and the amide carbonyl oxygen had interactions with the Gly143 residue. researchgate.net A quantitative structure-activity relationship (QSAR) model was developed for two series of carboxamides, including N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides, to predict their inhibitory activity against SARS-CoV 3CLpro. nih.gov

Additionally, a series of furan-carboxamide derivatives were identified as potent inhibitors of the lethal H5N1 influenza A virus. The most active compound, 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide , demonstrated an EC50 value of 1.25 μM. nih.gov

Inhibitory Activity of Furan and Pyridine Derivatives Against Viral Proteases
CompoundTargetActivity (IC50/EC50)Reference
F8-B6SARS-CoV-2 3CLpro1.57 μM semanticscholar.org
F8-B22SARS-CoV-2 3CLpro1.55 μM semanticscholar.org
F8-S43SARS-CoV-2 3CLpro10.76 μM semanticscholar.org
F8SARS-CoV-2 3CLpro21.28 μM semanticscholar.org
2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamideH5N1 Influenza A Virus1.25 μM nih.gov

Inhibition of Kinases (e.g., CK2, c-Jun N-terminal kinase 3, PMI2, CDC7 kinase)

While direct studies on this compound derivatives are limited, research on broader classes of furan carboxamides has revealed inhibitory activity against several kinases.

For instance, a series of pyrazol-furan carboxamide analogs were synthesized and evaluated as Akt1 kinase inhibitors. Many of these compounds showed moderate to excellent inhibitory activity. The most promising compound, 25e , was also found to be potent against related kinases such as Akt2, Akt3, ROCK1, and PKA. nih.gov

In the context of c-Jun N-terminal kinases (JNKs), a derivative containing a bromofuran ring, compound 33 , was identified as an inhibitor of JNK3 with an IC50 of 0.16 μM. bohrium.com The bromofuran ring of this compound was observed to position itself deep within the active site of the enzyme. bohrium.com

Furthermore, research into pyrrolopyridinones, which are structurally distinct but represent another class of heterocyclic compounds, has identified potent inhibitors of Cdc7 kinase. bohrium.com These compounds are being explored as potential antitumor agents due to the role of Cdc7 in DNA replication. bohrium.com

Inhibitory Activity of Furan-Carboxamide Derivatives Against Kinases
Compound Class/NameTarget KinaseActivity (IC50)Reference
Pyrazol-furan carboxamide (Compound 25e)Akt1, Akt2, Akt3, ROCK1, PKAPotent (specific values not detailed in abstract) nih.gov
Bromofuran derivative (Compound 33)JNK30.16 μM bohrium.com

Inhibition of Dihydrofolate Reductase (DHFR) and Pteridine (B1203161) Reductase 1 (PTR1)

Dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1) are crucial enzymes in the folate biosynthesis pathway of various organisms, including protozoan parasites like Leishmania. Inhibition of these enzymes is a validated strategy for developing antimicrobial and antiparasitic drugs.

Receptor Binding and Modulation Studies

The interaction of this compound derivatives with neuronal receptors has been a key area of investigation, leading to the discovery of compounds with high affinity and selectivity for specific receptor subtypes.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligand Activity

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in a wide range of physiological processes in the central nervous system. Derivatives of this compound have been identified as potent ligands for these receptors.

A significant finding in this area is the discovery of (2S,3R)-N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide , also known as TC-5619 . This compound is a highly potent and selective agonist of the α7 subtype of neuronal nicotinic acetylcholine receptors. researchgate.net

Preclinical studies have shown that TC-5619 binds with very high affinity to the α7 nAChR, exhibiting a Ki of 1 nM in rat hippocampal membranes. nih.gov It demonstrates remarkable selectivity, with over a thousand-fold lower affinity for the α4β2 receptor subtype. researchgate.net Furthermore, TC-5619 has shown little to no activity at other nicotinic receptor subtypes, including the ganglionic (α3β4) and muscle types, indicating a high degree of selectivity for the central nervous system. nih.govresearchgate.net This selectivity is a crucial attribute for a therapeutic candidate, as it minimizes the potential for off-target effects. The compound has been investigated for its potential in treating cognitive impairments associated with neurological disorders like schizophrenia. researchgate.net

Binding Affinity and Functional Activity of TC-5619 at Nicotinic Acetylcholine Receptors
Receptor SubtypeAssayActivity (Ki)Functional EffectReference
α7 nAChR (rat)[3H]-MLA binding1 nMFull Agonist nih.gov
α4β2 nAChRBinding Affinity>1000-fold lower than α7No detectable activation researchgate.net
Ganglionic (α3β4) nAChRFunctional AssayVery little activation- nih.gov
Muscle nAChRFunctional AssayVery little activation- nih.gov
Interactions with α4β2 nAChR Subtypes

Derivatives containing the pyridinylmethylamide scaffold, a core feature of this compound, have been investigated for their interaction with neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This receptor is the most abundant nAChR in the brain and is a key target in research for neurodegenerative diseases and nicotine (B1678760) addiction. nih.gov

The interaction of pyridine-containing ligands with the α4β2 nAChR is characterized by specific molecular interactions within the receptor's binding sites. The pyridine ring is crucial for this binding. For instance, in related ligands, the pyridine nitrogen can form a functionally important hydrogen bond with the backbone NH of an amino acid residue, such as β2L119, at the receptor's complementary subunit. nih.gov Furthermore, the pyridine ring can engage in π-stacking interactions with aromatic residues like β2(-)F119 and van der Waals interactions with other residues within the binding pocket. nih.gov The orientation of the pyridine ring within the binding site, influenced by these interactions, is a key determinant of the ligand's potency and selectivity. nih.gov The α4β2 receptor can assemble in different stoichiometries, such as (α4)2(β2)3 and (α4)3(β2)2, which affects its pharmacology and presents unique binding interfaces. nih.gov

Serotonin (B10506) Receptor (5-HT) Ligand Properties

The structural framework of this compound is also found in compounds designed as ligands for serotonin (5-HT) receptors. These receptors are implicated in a wide range of physiological and pathological processes, making them important targets for drug discovery.

Affinities for 5-HT1A, 5-HT2A, and 5-HT2C Receptors

Research into structurally similar compounds, such as picolinamide (B142947) derivatives, has demonstrated high affinity for key serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C. nih.gov The combination of a heterocyclic nucleus (like furan and pyridine) with a carboxamide linker is a common strategy for developing selective serotonin receptor ligands. nih.govresearchgate.net The affinity of these compounds can be in the nanomolar and even subnanomolar range, indicating potent interaction with the receptors. nih.gov By modifying substituents on the core structure, it is possible to achieve high specificity for a particular 5-HT receptor subtype. nih.gov For example, certain derivatives show high selectivity for the 5-HT1A receptor over other serotonergic, dopaminergic, and adrenergic receptors. nih.gov

Table 1: Binding Affinities (Ki) of Structurally Related Picolinamide Derivatives for Serotonin Receptors

Compound 5-HT1A Ki (nM) 5-HT2A Ki (nM) 5-HT2C Ki (nM)
N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide 0.046 - -
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)picolinamide - 0.0224 -
N-(2-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)ethyl)picolinamide - - 0.8

Data sourced from a study on picolinamide derivatives, which share structural similarities. nih.gov

Orexin (B13118510) Receptor Antagonism

The orexin system is a primary regulator of sleep and wakefulness, and its receptors are targets for the treatment of insomnia. The furan-carboxamide scaffold present in this compound is a structural feature found in compounds investigated as orexin receptor antagonists. rsc.orgnih.gov

Medicinal chemistry programs have utilized furan-carboxamide derivatives as starting points for the optimization of selective orexin 2 receptor antagonists (2-SORA). rsc.org Structure-activity relationship (SAR) studies focus on modifying the core structure to enhance antagonistic activity at the orexin 2 receptor (OX2R), improve metabolic stability, and increase solubility. rsc.org Profiling of various orexin receptor antagonists using equilibrium and kinetic binding studies helps to differentiate their functional properties, with some compounds exhibiting surmountable antagonism while others act as pseudo-irreversible antagonists. nih.gov

Broad-Spectrum Biological Activity Screening (In Vitro and Animal Models)

Beyond specific receptor interactions, derivatives of this compound are evaluated for broader biological activities, including antimicrobial effects.

Antimicrobial Potential

Antibacterial Activities

Compounds incorporating furan, pyridine, and carboxamide moieties have demonstrated notable antibacterial properties. The furan scaffold, in particular, is a component of effective antibacterial agents like nitrofurantoin. ekb.eg A series of furan-carboxamide derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. ekb.eg

Similarly, pyridine-containing compounds are known to possess a wide range of antimicrobial activities. nih.gov In one study, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and tested against several Gram-positive bacteria, including strains of Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pneumoniae. nih.gov Several of these compounds exhibited potent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values comparable to the antibiotic linezolid. nih.gov

Table 2: Minimum Inhibitory Concentrations (MIC) of Structurally Related Pyridine Derivatives against Gram-Positive Bacteria (μg/mL)

Bacterium Compound 21b Compound 21d Compound 21e Compound 21f Linezolid (Control)
S. aureus (ATCC25923) 2 2 2 1 2
S. pneumoniae (ATCC49619) 4 2 2 2 2
E. faecalis (ATCC29212) 4 4 4 2 2
B. subtilis (ATCC6633) 2 2 2 1 2
S. xylosus (ATCC35924) 4 4 4 2 4

Data derived from a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives. nih.gov

Antifungal Properties

While direct studies on the antifungal properties of this compound are not extensively documented, research into related pyridine carboxamide and nitrofuran derivatives suggests potential antifungal activity. Pyridine carboxamide derivatives, for instance, have been investigated as potential fungicides, with some compounds showing moderate to good in vitro antifungal activity. nih.gov One study identified 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide as having good in vivo antifungal activity against Botrytis cinerea. nih.gov This activity is thought to be due to the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. nih.gov

Similarly, various nitrofuran derivatives have been synthesized and tested against a range of fungal species, with many exhibiting inhibitory activity. nih.gov The minimal inhibitory concentration (MIC90) values for some of the more potent nitrofuran compounds were found to be as low as 0.48 µg/mL against Histoplasma capsulatum and Paracoccidioides brasiliensis. nih.gov These findings suggest that the furan and pyridine carboxamide moieties present in this compound could contribute to antifungal properties.

Compound ClassExample CompoundFungal SpeciesObserved Activity
Pyridine Carboxamide Derivative6-chloro-N-(2-(phenylamino)phenyl)nicotinamideBotrytis cinereaGood in vivo antifungal activity nih.gov
Nitrofuran DerivativeCompound 11 (specific structure not detailed in abstract)Histoplasma capsulatumMIC90 of 0.48 µg/mL nih.gov
Nitrofuran DerivativeCompound 3 and 9 (specific structures not detailed in abstract)Paracoccidioides brasiliensisMIC90 of 0.48 µg/mL nih.gov
Nitrofuran DerivativeCompounds 8, 9, 12, 13Trichophyton rubrumMIC90 of 0.98 µg/mL nih.gov
Nitrofuran DerivativeCompounds 8, 12, 13Trichophyton mentagrophytesMIC90 of 0.98 µg/mL nih.gov
Antileishmanial Activity

The antileishmanial potential of this compound derivatives can be inferred from studies on structurally related compounds. Research on imidazo[1,2-a]pyridine-based analogues has identified compounds with significant antileishmanial activity. rsc.org For example, some imidazo[1,2-a]pyridine (B132010) derivatives have shown IC50 values as low as 1.8 μM against Leishmania donovani promastigotes. rsc.org

Furthermore, furan and thiophene-containing 1,3,4-thiadiazole (B1197879) and arylpiperazine-based compounds have demonstrated significant activity against both promastigote and amastigote forms of Leishmania major. rsc.org One such compound exhibited an IC50 of 10.73 μM against the promastigote form of L. major. rsc.org The presence of both furan and pyridine moieties in this compound suggests that its derivatives could be promising candidates for further antileishmanial investigation.

Compound ClassLeishmania SpeciesObserved Activity (IC50)
Imidazo[1,2-a]pyridine AnalogueLeishmania donovani (promastigotes)1.8 μM rsc.org
Furan/Thiophene-containing 1,3,4-thiadiazoleLeishmania major (promastigotes)10.73 μM rsc.org
Piperazine-linked Phenyl DerivativeLeishmania infantum (promastigotes)3.61 μM rsc.org
Piperazine-linked Phenyl DerivativeLeishmania infantum (amastigotes)44.14 μM rsc.org

Anti-inflammatory Effects

Structurally related compounds to this compound have demonstrated notable anti-inflammatory properties. For instance, N-(pyridin-3-ylmethyl)phthalimides have been investigated as non-acidic anti-inflammatory agents. tandfonline.com Research has also been conducted on N-substituted-(indol-3-yl)carboxamides and alkanamides. nih.gov While the carboxamides in this study did not show significant inhibitory effects in a carrageenan-induced rat paw edema model, the introduction of an alkyl chain to form alkanamides led to moderate to high activity, with inhibition ranging from 46-95%. nih.gov

Specifically, N-(pyridin-4-yl)(indol-3-yl)propanamide was identified as a potent compound in this series. nih.gov The anti-inflammatory efficacy of these compounds was also confirmed in a topical inflammation model, the tetradecanoyl phorbol (B1677699) acetate (B1210297) (TPA)-induced mouse ear swelling assay. nih.gov These findings suggest that derivatives of this compound, particularly those with modifications to the linker between the furan and pyridine rings, could possess significant anti-inflammatory effects. The furan nucleus itself is found in many biologically active materials with anti-inflammatory properties. dovepress.com

Antiproliferative and Anticancer Research

The antiproliferative and anticancer potential of this compound derivatives is supported by research on related chemical structures. The pyridine nucleus is a common feature in many natural products and drugs with anticancer properties. nih.gov Nicotinamide derivatives, which contain a pyridine ring, have been synthesized and shown to have interesting antitumor activity, particularly against human liver and colon cancer cells. nih.gov

On the other hand, a series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and evaluated for their anticancer potential against HepG2, Huh-7, and MCF-7 human cancer cell lines. mdpi.com One compound, p-tolylcarbamothioyl)furan-2-carboxamide, showed the highest anticancer activity against hepatocellular carcinoma, with a cell viability of 33.29% at a concentration of 20 μg/mL. mdpi.com The combination of the furan and pyridine moieties in this compound suggests a promising scaffold for the design of novel antiproliferative agents.

Compound ClassCancer Cell LineObserved Activity
Nicotinamide DerivativesHCT-116 (Colon)Interesting antitumor activity nih.gov
Nicotinamide DerivativesHepG-2 (Liver)Interesting antitumor activity nih.gov
Carbamothioyl-furan-2-carboxamide Derivative (p-tolylcarbamothioyl)furan-2-carboxamide)Hepatocellular CarcinomaCell viability of 33.29% at 20 μg/mL mdpi.com
Phenyl-thiophene-carboxamide DerivativesHep3B (Liver)IC50 values of 5.46, 8.85, and 12.58 µM for compounds 2b, 2d, and 2e respectively mdpi.com

Antiviral Properties (Beyond Coronaviruses)

The pyridine nucleus, a core component of this compound, is present in numerous compounds with demonstrated therapeutic properties, including antiviral activity. mdpi.com While specific studies on the non-coronavirus antiviral activity of this compound are limited, the broader class of pyridine-containing compounds has been a focus of antiviral drug development. mdpi.com Research has shown that various pyridine derivatives exhibit a range of antiviral effects. For instance, natural flavonoid derivatives, some of which contain heterocyclic rings, have shown pan-coronavirus antiviral activity. mdpi.com This suggests that the structural motifs within this compound could be explored for their potential against a variety of viral pathogens.

Impact on Cognitive Function in Animal Models

Structure Activity Relationship Sar Studies of N Pyridin 3 Ylmethyl Furan 2 Carboxamide and Analogues

Identification of Key Pharmacophoric Features

The essential pharmacophoric features of N-(pyridin-3-ylmethyl)furan-2-carboxamide analogues are derived from the spatial arrangement of key chemical functionalities that interact with a biological target. The core scaffold consists of a furan (B31954) ring, a pyridine (B92270) ring, and an amide linkage. Research into related compounds suggests that these elements are of interest for their potential pharmacological properties.

The primary components contributing to the pharmacophore include:

A Hydrogen Bond Donor: The amide N-H group.

Hydrogen Bond Acceptors: The amide carbonyl oxygen and the nitrogen atom of the pyridine ring.

Aromatic/Heterocyclic Rings: The furan and pyridine rings, which can engage in π-π stacking or hydrophobic interactions with the target protein.

The relative orientation of these features is critical for optimal binding. For instance, in the related compound N-(pyridin-2-ylmethyl)furan-2-carboxamide, the dihedral angle between the furan and pyridine rings is 73.52(14)°. This spatial arrangement dictates the positioning of the heterocyclic rings and their potential interactions with a receptor.

Influence of Heterocyclic Ring Systems on Biological Efficacy

The nature of the heterocyclic rings within the this compound scaffold is a primary determinant of its biological efficacy. Both the furan and pyridine moieties, as well as the introduction of other heterocyclic systems, play distinct and significant roles in the molecule's interaction with biological targets.

The furan ring is a versatile five-membered aromatic heterocycle that is a common feature in many biologically active compounds. In the context of this compound, the furan ring can participate in various non-covalent interactions. The oxygen atom in the furan ring can act as a hydrogen bond acceptor, contributing to the molecule's polarity and solubility. Furan derivatives have been noted for a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects. In some furan-2-carboxamide derivatives, the furan moiety has been identified as a bioisosteric replacement for a labile furanone ring, leading to improved stability and sustained biological activity.

The pyridine ring, a six-membered nitrogen-containing heterocycle, is a prevalent scaffold in medicinal chemistry and is found in numerous FDA-approved drugs. Its inclusion in the this compound structure is significant for several reasons. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which can be crucial for salt formation and modulating pharmacokinetic properties. The position of the nitrogen atom and the point of attachment to the rest of the molecule can significantly influence the compound's biological activity and selectivity. For instance, the substitution pattern on the pyridine ring can affect its electronic properties and steric profile, thereby altering its binding affinity for a target. Studies on various pyridine derivatives have shown that the presence and position of substituents like methoxy (B1213986), hydroxyl, and amino groups can enhance antiproliferative activity, while bulky groups or halogens may decrease it.

The replacement or addition of other heterocyclic or aromatic systems can profoundly impact the biological activity of this compound analogues.

Naphthalene (B1677914): The introduction of a larger, more hydrophobic naphthalene ring system in place of one of the heterocyclic rings can enhance van der Waals and hydrophobic interactions with a target. Naphthalene derivatives have been explored for various therapeutic applications, including anticancer and anti-inflammatory agents. The extended π-system of naphthalene can lead to stronger stacking interactions.

Effect of Substitutions on Activity and Selectivity

The introduction of various substituents onto the core structure of this compound is a key strategy for fine-tuning its pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

The position and electronic nature of substituents on the furan and pyridine rings can dramatically alter the biological activity of the compound.

In a study of analogous N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the electronic properties of substituents on the phenyl ring were found to be critical for their inhibitory activity against the FOXM1 transcription factor. It was observed that compounds bearing a cyano (-CN) group, an electron-withdrawing substituent, at position 2 of the phenyl ring, in combination with a halogen at position 4, decreased FOXM1 expression. This suggests that electron-withdrawing groups can play a key role in the biological activity of this class of compounds.

The following table summarizes the effects of different substituents on the phenyl ring of N-Phenylthieno[2,3-b]pyridine-2-carboxamide analogues on FOXM1 inhibition in MDA-MB-231 cells.

CompoundSubstituent at Position 2Substituent at Position 4FOXM1 Inhibition
FDI-6 -CF₃-FActive
1 -CN-FActive
2 -CN-ClActive
3 -CN-BrActive
4 -CN-IActive
5 -NO₂-FInactive
6 -NO₂-ClInactive
7 -NO₂-BrInactive
8 -NO₂-IInactive
9 -CF₃-ClInactive
10 -CF₃-BrInactive
11 -CF₃-IInactive
12 -CH₃-FInactive
13 -CH₃-ClInactive
14 -CH₃-BrInactive
15 -CH₃-IInactive

This data indicates a strong preference for an electron-withdrawing cyano group at the ortho position of the phenyl ring for maintaining FOXM1 inhibitory activity in this particular scaffold. The nature of the halogen at the para position appears to be less critical, as activity was observed with fluorine, chlorine, bromine, and iodine. In contrast, other electron-withdrawing groups like nitro (-NO₂) and trifluoromethyl (-CF₃), as well as the electron-donating methyl (-CH₃) group, led to a loss of activity. These findings highlight the specific electronic and steric requirements for potent biological activity and provide a rationale for the design of more effective analogues.

Stereochemical Influence on Receptor Binding and Functional Activity

The three-dimensional arrangement of a molecule is a critical determinant of its interaction with biological targets. In the context of this compound and its analogues, stereochemistry can significantly influence both receptor binding affinity and the subsequent functional response. While specific stereochemical studies on this compound itself are not extensively available in the current scientific literature, the principles of stereoselectivity are well-established in medicinal chemistry and can be extrapolated from studies on analogous furan-containing compounds. The introduction of chiral centers, for instance, can lead to enantiomers with markedly different biological activities.

One illustrative example of stereochemical importance in a related class of compounds is observed in 1-(Furan-2-ylmethyl)pyrrolidine-based inhibitors of the ST2 receptor. nih.gov In a study of these inhibitors, the separation and individual testing of stereoisomers revealed that different enantiomers can possess varied inhibitory activities. nih.gov This highlights the general principle that the specific spatial orientation of substituents is crucial for optimal interaction with the binding pocket of a receptor. Even subtle changes in the three-dimensional structure can alter the binding mode and affect the compound's efficacy.

The furan ring and the pyridine ring in this compound, connected by a flexible carboxamide linker, can adopt various conformations. The presence of substituents on either ring could create stereogenic centers, leading to different stereoisomers. It is hypothesized that these isomers would exhibit differential binding to target receptors due to the specific arrangement of atoms, which could either enhance or diminish key interactions with amino acid residues in the receptor's active site. However, without dedicated studies on the chiral resolution and biological evaluation of this compound stereoisomers, this remains a subject for future investigation.

Optimization of the Carboxamide Linkage and Connecting Spacers

The carboxamide linkage and the connecting spacers between the furan and pyridine moieties are pivotal elements in the structure of this compound and its analogues, offering significant opportunities for optimization to enhance biological activity. Research into related furan-2-carboxamide derivatives has demonstrated that modifications to this linker region can profoundly impact the compound's properties, including its ability to interact with biological targets. nih.gov

The findings revealed that the nature of the linker significantly affects the biological activity. Among the tested linkers were N-acylcarbohydrazides and 1,2,3-triazoles, both of which demonstrated significant antibiofilm activity. nih.gov The study suggests that these linkers can modulate the molecule's conformation and physicochemical properties, thereby influencing its interaction with the target, which in this case was proposed to be the LasR receptor. nih.gov

The table below summarizes the antibiofilm activity of some furan-2-carboxamide analogues with different linkers, as reported in the aforementioned study.

Compound IDLinker TypeAromatic MoietyBiofilm Inhibition at 50 µM (%)
4bN-acylcarbohydrazide4-Chlorophenyl58
7d1,2,3-Triazole4-ChlorophenylHigh
7e1,2,3-Triazole4-MethoxyphenylHigh
5f1,4-Diaminobenzene4-Fluorophenyl38
6a3-AminobenzoylPhenylModerate

Data is synthesized from a study on antibiofilm activity of furan-2-carboxamides. "High" and "Moderate" are used to represent significant and noticeable activity as specific percentage values were not provided for all compounds in the source. nih.govnih.gov

These results underscore the importance of the linker in defining the structure-activity relationship of furan-2-carboxamide derivatives. The N-acylcarbohydrazide and triazole linkers, for instance, may provide optimal spacing and electronic properties for favorable interactions within the binding site of the target receptor. nih.gov The 1,4-diaminobenzene linker, on the other hand, generally resulted in lower activity, suggesting that its structural and electronic features are less favorable for this specific biological target. nih.gov The optimization of the carboxamide linkage and the exploration of diverse connecting spacers are, therefore, crucial strategies in the design of novel and more potent this compound analogues.

Computational Chemistry and Molecular Modeling in Research on N Pyridin 3 Ylmethyl Furan 2 Carboxamide

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode of a small molecule ligand, like N-(pyridin-3-ylmethyl)furan-2-carboxamide, within the active site of a target protein.

Prediction of Ligand-Target Binding Modes and Orientation

Molecular docking simulations are instrumental in elucidating the binding modes and orientation of ligands within a protein's active site. For derivatives similar to this compound, such as N-(pyridin-2-ylmethyl)furan-2-carboxamide, docking studies have been performed to understand their binding to various molecular targets, including c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase. researchgate.netresearchgate.net These studies help in visualizing the spatial arrangement of the ligand and identifying key interactions that stabilize the ligand-protein complex.

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, this compound, is then computationally placed into the binding site of the protein. Various algorithms are employed to explore different possible conformations and orientations of the ligand, and a scoring function is used to rank the resulting poses. For instance, in studies of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, which share structural similarities, molecular docking has been used to predict their binding within the DNA-binding site of the FOXM1 protein. nih.gov

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The stability of a ligand-protein complex is governed by a variety of non-covalent intermolecular interactions. Molecular docking simulations can effectively characterize these interactions. For a molecule like this compound, several key interactions are anticipated.

Hydrogen Bonding: The amide group in the compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The nitrogen atom in the pyridine (B92270) ring can also act as a hydrogen bond acceptor. Studies on related pyridine carboxamide structures have highlighted the significance of hydrogen bonding in their crystal structures and, by extension, in their interactions with biological targets. researchgate.netnih.gov For example, research on N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide has shown the formation of N—H⋯N hydrogen bonds. researchgate.net

Pi-Stacking: The aromatic furan (B31954) and pyridine rings are capable of engaging in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein's binding site. mdpi.com These interactions are crucial for the stability of the complex. Studies on substituted pyridine carboxamides have demonstrated the presence of π-stacking involving the pyridine rings. researchgate.netnih.gov

The following table summarizes the potential intermolecular interactions for this compound based on its structural features and findings from related molecules.

Interaction TypePotential Participating Group(s) in this compound
Hydrogen Bond DonorAmide N-H
Hydrogen Bond AcceptorAmide C=O, Pyridine N, Furan O
π-π StackingFuran ring, Pyridine ring
Hydrophobic InteractionsFuran and pyridine rings, methylene (B1212753) bridge

Assessment of Binding Affinities and Energetics

A critical aspect of molecular docking is the estimation of the binding affinity between the ligand and the target protein. This is typically expressed as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger and more stable interaction. Scoring functions within docking programs calculate these energies by considering factors such as intermolecular interactions and the conformational strain of the ligand.

For example, in a docking study of a related compound, 4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate, with carbonic anhydrase I, a binding energy of -6.93 kcal/mol was reported for the original ligand. mdpi.com While specific binding energy values for this compound would depend on the specific protein target, these computational assessments are vital for comparing the potential efficacy of different ligands and prioritizing them for further experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Predictive Statistical Models

The development of a QSAR model involves compiling a dataset of compounds with known biological activities (e.g., IC50 values) and calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics. Statistical methods are then used to build a model that correlates these descriptors with the observed activity.

For classes of compounds structurally related to this compound, such as pyridin-2-one derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully developed. nih.govmdpi.com These models provide contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease biological activity. For instance, a CoMFA model for pyridin-2-one inhibitors showed that steric and electrostatic fields contributed significantly to their activity. nih.gov Similarly, both linear and non-linear QSAR models have been established for 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives. frontiersin.org

Application in Virtual Screening and Lead Compound Identification

Once a predictive QSAR model is developed and validated, it can be a powerful tool for virtual screening of large compound libraries. Instead of synthesizing and testing thousands of compounds, researchers can use the QSAR model to predict the biological activity of virtual compounds. This allows for the rapid identification of promising candidates with potentially high activity.

For example, a 3D-QSAR model developed for a series of compounds can be used to screen a virtual library of new derivatives. nih.gov The model would predict the pIC50 values for these new compounds, and those with the highest predicted activity would be prioritized for synthesis and biological evaluation. This approach significantly accelerates the drug discovery process by focusing resources on the most promising molecules. The insights gained from the QSAR model, such as the importance of specific functional groups or steric bulk at certain positions, can also guide the rational design of novel and more potent analogs of this compound.

Advanced Quantum Chemical Calculations

Computational chemistry provides profound insights into the intrinsic properties of molecules. For this compound, advanced quantum chemical calculations are instrumental in elucidating its electronic structure, reactivity, and intermolecular interaction potential. These theoretical studies complement experimental data and guide further research.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and predicting various chemical properties. In studies of related carboxamide structures, such as the isomer N-(pyridin-2-ylmethyl)furan-2-carboxamide, DFT calculations have been employed to optimize the molecular structure. researchgate.net Typically, this involves using a hybrid functional like B3LYP combined with a basis set such as 6–311G(2d,2p) to achieve a balance between computational cost and accuracy. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis for Charge Distribution

Molecular Electrostatic Potential (MEP) analysis is a critical tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map visualizes the electrostatic potential on the electron density isosurface, where different colors represent varying potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are typically associated with lone pairs on heteroatoms (like oxygen and nitrogen) and are susceptible to electrophilic attack.

Blue regions denote positive electrostatic potential, indicating electron-deficient areas, which are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, an MEP analysis would likely show negative potential around the carbonyl oxygen and the nitrogen atom of the pyridine ring, highlighting them as key sites for hydrogen bonding and other intermolecular interactions. researchgate.net Conversely, positive potential would be expected around the amide hydrogen, making it a potential hydrogen bond donor. nih.gov This information is invaluable for predicting how the molecule will interact with biological macromolecules. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic transitions. sapub.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): A small energy gap implies high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. A large gap suggests high stability.

In a study on the related N-(pyridin-2-ylmethyl)furan-2-carboxamide, FMO analysis was computed using DFT to understand the compound's charge transfer properties and global reactivity. researchgate.net For this compound, this analysis would pinpoint the distribution of these orbitals, indicating which parts of the molecule are most involved in electron donation and acceptance during chemical reactions.

ParameterDescriptionSignificance for this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the molecule's capacity to donate electrons. The distribution of the HOMO would show the most nucleophilic regions.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the molecule's capacity to accept electrons. The distribution of the LUMO would highlight the most electrophilic sites.
ΔE (Gap) Energy difference between HOMO and LUMOA smaller gap suggests higher reactivity and potential for charge transfer interactions, influencing its biological activity.

Homology Modeling for Uncharacterized Protein Targets

When the experimental three-dimensional structure of a protein target has not been determined, homology modeling serves as a powerful computational technique to generate a structural model. nih.gov This method relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. The process involves identifying a homologous protein with a known experimental structure (the template) from a database like the Protein Data Bank (PDB). nih.gov

For a compound like this compound, if it were identified as an inhibitor of a specific protein whose structure is unknown, homology modeling would be the first step in enabling structure-based drug design. For instance, researchers have used this approach to model the structure of the QcrB protein in Mycobacterium tuberculosis to study imidazo[1,2-a]pyridine-3-carboxamide (B1205228) inhibitors. nih.gov The sequence of the target protein would be aligned with the template's sequence, and a 3D model would be constructed. The quality of the resulting model is then rigorously assessed and validated before it can be used for further studies, such as molecular docking. nih.gov

Structure-Based Drug Design Approaches

Structure-Based Drug Design (SBDD) is an iterative and rational approach to drug discovery that utilizes the 3D structural information of a biological target. nih.gov The primary goal is to design or identify molecules that bind to the target with high affinity and selectivity, thereby modulating its biological function. nih.gov This process is highly dependent on having a high-resolution structure of the target protein, either from experimental methods like X-ray crystallography or from a reliable homology model. nih.govcutm.ac.in

The SBDD workflow for this compound would involve:

Target Identification and Validation: Confirming a specific protein as a relevant target.

Structure Determination: Obtaining the 3D structure of the target protein, potentially in complex with a ligand.

Binding Site Analysis: Characterizing the size, shape, and physicochemical properties of the active site or binding pocket.

Ligand Design/Docking: Computationally docking this compound into the binding site to predict its binding conformation and affinity. This helps understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. Molecular docking studies on the isomeric N-(pyridin-2-ylmethyl)furan-2-carboxamide have been performed to understand its binding toward targets like c-Jun N-terminal kinase 3 and CDC7 kinase. researchgate.net

Optimization: Modifying the chemical structure of the compound based on the docking results to improve its binding affinity and other pharmacological properties. For example, a rational SBDD approach was used to optimize a series of N-(piperidin-3-yl)pyrimidine-5-carboxamides, which led to a 65,000-fold increase in potency as renin inhibitors. nih.govresearchgate.net This demonstrates the power of SBDD to guide the optimization of lead compounds.

This iterative cycle of design, synthesis, and testing, guided by structural insights, significantly accelerates the discovery of potent and selective drug candidates.

Mechanistic Insights from in Vitro and Cellular Studies of N Pyridin 3 Ylmethyl Furan 2 Carboxamide Derivatives

Elucidation of Specific Molecular Targets and Pathways

Derivatives of N-(pyridin-3-ylmethyl)furan-2-carboxamide have been identified as inhibitors of several important protein kinases, which are crucial regulators of cell signaling. Certain 4-substituted N-(pyridin-3-yl) carboxamide compounds, for instance, have been characterized as inhibitors of Pim kinases, including Pim-1, Pim-2, and Pim-3. googleapis.com These kinases are known to be involved in the regulation of cell proliferation and survival, making them significant targets in oncology research. googleapis.com

Furthermore, related heterocyclic structures have shown activity against other molecular targets. Thieno[2,3-b]pyridine-2-carboxamide derivatives, which are structurally analogous to the furan (B31954) compounds, have been designed as inhibitors of the Forkhead Box M1 (FOXM1) transcription factor. nih.gov This protein plays a critical role in regulating the expression of genes involved in cell cycle progression. nih.gov

In a different context, novel benzofuran-2-carboxamide (B1298429) derivatives have demonstrated high affinity for sigma receptors, particularly the sigma-1 subtype. nih.gov These receptors are unique proteins located in the endoplasmic reticulum that modulate a variety of neurotransmitter systems. nih.gov Additionally, computational in silico studies on other related thieno[2,3-b]pyridine (B153569) derivatives suggest potential inhibitory activity against acetylcholinesterase and the proto-oncogene tyrosine-protein kinase Src. nih.gov

Mechanisms of Enzyme Inhibition (e.g., Noncovalent Inhibition)

The primary mechanism of action for furan-carboxamide derivatives targeting protein kinases is often through noncovalent, competitive inhibition at the ATP-binding site. Uprosertib, an orally bioavailable Akt inhibitor, features a furan ring and is known to be an ATP-competitive inhibitor. mdpi.com This mode of inhibition involves the compound reversibly binding to the active site of the kinase, preventing the binding of its natural substrate, ATP, and thereby blocking the downstream phosphorylation cascade. mdpi.com The interaction is stabilized by noncovalent forces such as hydrogen bonding and π-π stacking between the inhibitor and amino acid residues in the enzyme's active site.

Modes of Receptor Agonism or Antagonism

Studies on benzofuran-2-carboxamide derivatives have demonstrated their role as high-affinity ligands for sigma receptors. nih.gov These compounds bind selectively to the sigma-1 receptor, functioning in a modulatory capacity on various other receptor systems, including dopamine (B1211576) and NMDA receptors. nih.gov The binding affinity of these ligands has been quantified, indicating a potent interaction.

Below is a data table summarizing the binding affinities of selected benzofuran-2-carboxamide derivatives for sigma-1 receptors.

Compound IDSubstituentsBinding Affinity (Ki) at Sigma-1 Receptor (nM)
KSCM-15,6-dimethoxy27.5
KSCM-5Unsubstituted34.0
KSCM-115-methoxy7.8

This table presents data on the binding affinity of synthesized 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, demonstrating their potent interaction with the sigma-1 receptor. nih.gov

Modulation of Cellular Signaling Pathways

The furan and pyridine (B92270) moieties present in this class of compounds are often associated with anti-inflammatory properties. It has been suggested that these compounds may exert their effects by inhibiting pathways involved in inflammation, such as those involving cyclooxygenase (COX) enzymes. Furthermore, computational studies on a specific N-(pyridin-2-ylmethyl)furan-2-carboxamide derivative have explored its potential for anti-inflammatory activity. researchgate.net

Derivatives of furan-2-carboxamide have shown significant effects on cell proliferation and apoptosis, primarily in the context of cancer cell lines. A novel furan-2-carboxamide derivative was found to possess potent anti-proliferative properties by acting as a microtubule stabilizing agent, which leads to mitotic arrest and subsequently potentiates apoptosis. nih.gov

Similarly, the inhibition of Pim kinases by related carboxamide compounds has been shown to result in the arrest of cell growth and the induction of apoptosis in cancer cells. googleapis.com Studies on carbamothioyl-furan-2-carboxamide derivatives also confirm their anti-cancer potential, demonstrating a reduction in the viability of human cancer cell lines such as HepG2, Huh-7, and MCF-7. mdpi.com

Characterization of Binding Kinetics and Dynamics

The characterization of how these compounds bind to their molecular targets is crucial for understanding their mechanism of action. For the benzofuran-2-carboxamide derivatives targeting sigma receptors, binding affinities (Ki values) have been determined to be in the low nanomolar range (7.8–34 nM), indicating a strong and specific interaction. nih.gov

In the case of transcription factor inhibitors, molecular docking studies have been employed to elucidate the binding dynamics. Research on thieno[2,3-b]pyridine derivatives targeting FOXM1 revealed key interactions within the DNA-binding domain. nih.gov These computational models suggest that specific amino acid residues, such as Val296 and Leu289, play a crucial role in the binding of the inhibitor, highlighting the importance of specific noncovalent interactions in the compound's mechanism. nih.gov

Advanced Analytical Characterization Techniques for Structural and Conformational Analysis

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, researchers can construct a detailed model of the molecular structure, providing insights into bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction provides the most definitive structural information for a compound in its solid state. For furan-carboxamide derivatives, this technique reveals the molecule's conformation, including the planarity of the carboxamide group and the dihedral angles between the aromatic rings. nih.gov

While a specific crystal structure for N-(pyridin-3-ylmethyl)furan-2-carboxamide is not available in the cited literature, analysis of the closely related isomer, N-(pyridin-2-ylmethyl)furan-2-carboxamide, provides valuable comparative insights. researchgate.net The crystal structure of this isomer was elucidated by single crystal X-ray diffraction and it was found to crystallize in an orthorhombic lattice with the space group Pca21. researchgate.netresearchgate.net The dihedral angle, which describes the twist between the furan (B31954) and pyridine (B92270) rings, was determined to be 73.52(14)°. researchgate.netresearchgate.net This significant deviation from planarity is a key conformational feature. The crystal packing is stabilized by intermolecular N–H···O hydrogen bonding interactions, which form a chain-like network. researchgate.netresearchgate.net

Table 1: Crystallographic Data for the Isomer N-(pyridin-2-ylmethyl)furan-2-carboxamide

Parameter Value
Crystal System Orthorhombic
Space Group Pca21
a (Å) 9.677(5)
b (Å) 10.674(5)
c (Å) 9.087(4)
Dihedral Angle (furan-pyridine) 73.52(14)°

Data sourced from studies on the 2-pyridyl isomer. researchgate.netresearchgate.net

Protein-Ligand Co-crystal Structure Determination for Binding Site Insights

Determining the co-crystal structure of a ligand bound to its protein target is a cornerstone of structure-based drug design. This technique provides a static snapshot of the ligand within the protein's binding site, revealing the specific atomic interactions responsible for its biological activity. Furan- and pyridine-based carboxamides are scaffolds of significant interest in medicinal chemistry due to their ability to form various interactions, including hydrogen bonds and π-stacking, with biological targets. mdpi.comontosight.ai

By co-crystallizing a compound like this compound with a target protein, researchers can visualize the precise orientation of the furan and pyridine rings within the binding pocket. This allows for the identification of key hydrogen bonds formed by the amide N-H and carbonyl oxygen, as well as potential π–π stacking interactions involving the aromatic rings. nih.gov This structural information is critical for understanding the basis of molecular recognition and for designing more potent and selective analogues. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C), allowing for the confirmation of the chemical structure and the study of dynamic processes and molecular conformations in the solution state.

¹H-NMR and ¹³C-NMR for Chemical Structure Confirmation

One-dimensional ¹H and ¹³C NMR spectra are routinely used to confirm the synthesis of a target molecule. nih.gov The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and integration values in the ¹H NMR spectrum correspond to the different types of protons in the molecule. Similarly, the chemical shifts in the ¹³C NMR spectrum correspond to the unique carbon atoms.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and furan rings, a characteristic signal for the methylene (B1212753) (-CH₂-) bridge, and a signal for the amide (N-H) proton. mdpi.com The ¹³C NMR spectrum would likewise show corresponding signals for the carbon atoms of the heterocyclic rings, the methylene group, and the carbonyl group of the amide. mdpi.com

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Group Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Amide N-H ~8.4 -
Amide C=O - ~158
Furan Ring CH ~6.5 - 7.8 ~112 - 148
Pyridine Ring CH ~7.2 - 8.5 ~123 - 150
Methylene CH₂ ~4.6 ~40-50

Expected ranges are based on data from analogous compounds. mdpi.commdpi.com

2D NMR Techniques for Conformational Analysis and Intermolecular Interactions

Two-dimensional (2D) NMR experiments, such as HSQC, HMBC, and NOESY, provide further structural detail by revealing correlations between different nuclei. These techniques are invaluable for assigning complex spectra and for studying molecular conformation and dynamics in solution. nih.govmdpi.com

For tertiary amides like this compound, rotation around the C-N amide bond is often restricted, leading to the presence of both cis and trans conformers in solution. scielo.br This conformational heterogeneity can be observed in NMR spectra as a doubling of signals for nuclei near the amide bond. scielo.br 2D NMR techniques can be used to assign the signals corresponding to each rotamer and to study the equilibrium between them. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) can detect through-space interactions, providing information about the spatial proximity of different protons and helping to define the preferred solution-state conformation. scielo.br

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes vibrations (stretching, bending) of the molecular bonds. Each functional group has a characteristic set of vibrational frequencies.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. nih.gov The most prominent of these are the N-H stretching vibration of the secondary amide, the strong C=O stretching vibration (known as the Amide I band), and a band resulting from a combination of N-H bending and C-N stretching (the Amide II band). mdpi.com The positions of these bands provide clear evidence for the presence of the carboxamide linkage.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹)
N-H Stretch Secondary Amide 3450–3300
C-H Stretch Aromatic (Furan, Pyridine) 3100–3010
C=O Stretch (Amide I) Secondary Amide 1680–1630
N-H Bend / C-N Stretch (Amide II) Secondary Amide 1570–1515

Data based on characteristic vibrational frequencies for secondary amides and related furan-carboxamides. mdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from its constituent aromatic systems—the furan and pyridine rings—and the carboxamide linkage. These chromophores give rise to distinct electronic transitions when they absorb energy in the UV-Vis region.

The primary electronic transitions observed are of the types π→π* and n→π. The furan and pyridine rings, both being unsaturated heterocyclic systems, contain π electrons that can be excited to higher energy antibonding (π) orbitals. These π→π* transitions are typically of high intensity and are expected to occur in the UV region. For furan itself, a strong π→π* transition is observed around 200-220 nm. globalresearchonline.net The presence of the carboxamide and pyridine substituents on the furan ring extends the conjugated system, which is expected to shift these absorption maxima to longer wavelengths (a bathochromic shift).

Table 1: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected Wavelength RegionRelative Intensity
π → πFuran Ring, Pyridine Ring, Carbonyl (C=O)Short UV (<280 nm)High
n → πCarbonyl Oxygen, Amide Nitrogen, Pyridine Nitrogen, Furan OxygenLonger UV (>280 nm)Low

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. For this compound (molecular formula C₁₁H₁₀N₂O₂), the expected monoisotopic mass is approximately 214.07 g/mol . The mass spectrum would prominently feature the molecular ion peak (M⁺) corresponding to this mass.

The fragmentation of the molecular ion upon electron impact provides valuable structural information. The stability of the aromatic furan and pyridine rings means they often appear as distinct fragments. The amide linkage is a common site for cleavage. Key fragmentation pathways for this molecule include:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation mode for amides. libretexts.org This can result in the formation of a furfuroyl cation (m/z 95) or a pyridinylmethylaminyl radical cation.

Amide Bond Cleavage: Scission of the C-N amide bond is a highly probable event. This would lead to the formation of the pyridinylmethyl cation (C₆H₇N⁺, m/z 92) and the furan-2-carboxamide radical, or the furfuroyl cation (C₅H₃O⁺, m/z 95) and the pyridin-3-ylmethylamine radical. Research on the similar compound, N-benzyl-N-(furan-2-ylmethyl)acetamide, confirms that cleavage of C-N bonds is a primary fragmentation pathway, resulting in fragments containing the individual ring systems. scielo.br

Formation of Tropylium (B1234903) Ion: The fragment corresponding to the pyridinylmethyl cation (m/z 92) may rearrange to the more stable tropylium ion, a common feature in the mass spectra of benzyl- and pyridyl-containing compounds.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (Mass/Charge Ratio)Proposed Fragment IonOrigin
214[C₁₁H₁₀N₂O₂]⁺Molecular Ion (M⁺)
122[C₆H₈N₂O]⁺Loss of furan ring
95[C₅H₃O₂]⁺Furfuroyl cation
92[C₆H₆N]⁺Pyridinylmethyl cation

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystals

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in its crystalline environment, providing insight into the nature and prevalence of close contacts between neighboring molecules.

While specific Hirshfeld analysis data for the this compound is not available, a detailed study on its close isomer, N-(pyridin-2-ylmethyl)furan-2-carboxamide, provides directly relevant insights. researchgate.net The analysis of this isomer reveals the dominant forces governing the crystal packing, which are expected to be highly similar for the 3-pyridyl variant due to the presence of the same functional groups.

The key intermolecular interactions identified are:

Hydrogen Bonding: The most significant directional interaction is the N–H···O hydrogen bond formed between the amide hydrogen (donor) of one molecule and the carbonyl oxygen (acceptor) of an adjacent molecule. These interactions link the molecules into chains or more complex three-dimensional networks. researchgate.net

Van der Waals Forces: A large portion of the crystal packing is stabilized by weaker, non-directional van der Waals forces. These are visualized in the Hirshfeld analysis as various close contacts, primarily H···H, C···H, and O···H interactions.

Table 3: Contribution of Intermolecular Contacts to the Hirshfeld Surface for the Isomer N-(pyridin-2-ylmethyl)furan-2-carboxamide

Interaction TypeContribution (%)Description
H···HHighRepresents the most frequent type of close contact, indicative of significant van der Waals forces. researchgate.net
C···H / H···CSignificantWeak hydrogen bonding and van der Waals interactions between carbon and hydrogen atoms. researchgate.net
O···H / H···OSignificantIncludes the strong N–H···O hydrogen bonds and other weaker contacts involving oxygen. researchgate.net
N···H / H···NModerateRepresents contacts involving the pyridine and amide nitrogen atoms. researchgate.net

Data is for the N-(pyridin-2-ylmethyl)furan-2-carboxamide isomer, which is expected to have a very similar interaction profile to the this compound compound. researchgate.net

Future Research Trajectories and Therapeutic Prospects for N Pyridin 3 Ylmethyl Furan 2 Carboxamide

Design and Synthesis of Novel Analogues with Tuned Potency and Selectivity

Future work will focus on the rational design and synthesis of novel analogues of N-(pyridin-3-ylmethyl)furan-2-carboxamide to optimize potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are essential to understand how modifications to the core scaffold affect biological activity. mdpi.com Research on related 5-aryl-furan-2-carboxamide derivatives, for instance, has demonstrated that substitutions on the aryl ring can lead to highly potent antagonists for targets like the urotensin-II receptor. nih.gov

Systematic modifications can be explored at three primary sites: the furan (B31954) ring, the pyridine (B92270) ring, and the amide linker. For example, substitutions on the furan ring could be explored to enhance target engagement, as seen in other furan-based compounds. researchgate.netnih.gov Similarly, altering the substitution pattern on the pyridine ring or replacing it with other heteroaromatics could modulate physiochemical properties and target specificity. nih.gov

A proposed synthetic strategy for generating analogues involves the condensation reaction between a furan-2-carboxylic acid derivative and an appropriate aminomethylpyridine derivative. scispace.commdpi.com The synthesis of related compounds has been achieved by reacting furan-2-carbonyl chloride with the corresponding amine in a suitable solvent. researchgate.net

Table 1: Potential Analogue Design Strategies and Their Rationale

Modification SiteProposed ChangeScientific RationalePotential Target Class
Furan Ring (Position 5)Introduction of substituted aryl or heteroaryl groupsEnhance π-π stacking interactions with target protein; modulate lipophilicity. nih.govGPCRs, Kinases
Pyridine RingVarying substitution patterns (e.g., fluoro, methoxy (B1213986) groups)Alter electronic properties, metabolic stability, and hydrogen bonding capacity. nih.govEnzymes, Ion Channels
Amide LinkerReplacement with bioisosteres (e.g., triazole, carbohydrazide)Improve metabolic stability and explore new binding interactions. researchgate.netnih.govProteases, Quorum Sensing Factors
Methylene (B1212753) BridgeIntroduction of alkyl substituents or rigidifying the linkerConstrain conformational flexibility to favor a bioactive conformation.Various Targets

Development of Orthogonal Synthetic Methodologies for Enhanced Chemical Space Exploration

To rapidly explore a vast chemical space around the this compound scaffold, the development of orthogonal and diversity-oriented synthesis (DOS) methodologies is a key future direction. frontiersin.org DOS aims to generate structurally diverse small molecules from a common starting material, which is ideal for screening against a wide array of biological targets without a preconceived hypothesis. cam.ac.ukrsc.org

One such approach involves the bioisosteric replacement of the furanone ring with a more stable furan-2-carboxamide moiety, which can then be elaborated into various molecular series. researchgate.netnih.gov For example, a common furan-based intermediate can be reacted with a library of diverse amines or other coupling partners to quickly generate a large collection of analogues. mdpi.com Furthermore, multicomponent reactions, such as the Biginelli or Ugi reactions, offer an efficient way to construct complex heterocyclic systems in a single step, providing another avenue for rapid library synthesis. acs.org These strategies will enable the creation of compound libraries with broad structural and functional diversity, increasing the probability of identifying novel therapeutic agents. cam.ac.uk

Integration of Machine Learning and Artificial Intelligence in Drug Discovery Pipelines

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the discovery and development of novel therapeutics based on the this compound scaffold. nih.gov AI/ML can be applied at multiple stages of the drug discovery pipeline. python-bloggers.com

Target Identification and Validation: ML algorithms can analyze large biological datasets (genomics, proteomics, etc.) to identify and validate novel drug targets for which this chemical scaffold may be suitable. nih.gov

Virtual Screening and Hit Identification: ML models, particularly deep neural networks, can be trained on existing compound libraries to perform large-scale virtual screening much faster than traditional methods, identifying potential hits from vast chemical databases. neovarsity.org

De Novo Drug Design: Generative ML models can design entirely new molecules based on the furan-pyridine carboxamide framework, optimized for desired properties such as high binding affinity, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. researchgate.net

Property Prediction: AI tools can accurately predict the physicochemical properties, pharmacokinetic profiles, and potential toxicity of designed analogues, reducing the reliance on costly and time-consuming experimental assays in the early stages. python-bloggers.com

By leveraging these computational tools, researchers can accelerate the design-synthesize-test-analyze cycle, making the drug discovery process more efficient and cost-effective. neovarsity.org

Expansion of Preclinical Efficacy Studies in Diverse Disease Models

Given the wide range of biological activities reported for furan and pyridine derivatives, a crucial future step is to expand preclinical efficacy studies of this compound and its optimized analogues into diverse disease models. nih.gov Furan-2-carboxamide derivatives have already shown promise in several therapeutic areas.

Oncology: Various furan-based compounds have demonstrated potent cytotoxic activity against human cancer cell lines, including breast cancer. nih.govmdpi.commdpi.com Future studies could evaluate lead compounds in xenograft and patient-derived organoid models of various cancers.

Infectious Diseases: The furan-2-carboxamide scaffold has been identified as a promising framework for developing agents with antibiofilm properties against pathogens like Pseudomonas aeruginosa. researchgate.netnih.govnih.gov Further investigations could explore efficacy in animal models of chronic infection and against a broader spectrum of microbial pathogens.

Cardiovascular Diseases: Analogues such as 5-aryl-furan-2-carboxamides have been identified as potent antagonists of the urotensin-II receptor, a key target in cardiovascular disease. nih.gov This suggests that this compound derivatives could be tested in models of hypertension or heart failure.

Neurodegenerative Diseases: Pyridine-based scaffolds are common in agents targeting the central nervous system. nih.gov Therefore, evaluating novel analogues in cellular and animal models of diseases like Alzheimer's or Parkinson's is a logical extension.

Table 2: Proposed Preclinical Models for Efficacy Testing

Therapeutic AreaPotential Target/MechanismSuggested Preclinical ModelRationale
OncologyTubulin Polymerization, Kinase InhibitionMCF-7 xenograft mouse model. nih.govFuran derivatives show activity against breast cancer cell lines. mdpi.com
Infectious DiseaseQuorum Sensing (e.g., LasR)P. aeruginosa biofilm infection model (e.g., wound or lung). nih.govFuran-2-carboxamides inhibit biofilm formation and virulence factors. researchgate.net
Cardiovascular DiseaseUrotensin-II Receptor AntagonismSpontaneously hypertensive rat model.Related furan-carboxamides are potent UT receptor antagonists. nih.gov
NeurodegenerationAcetylcholinesterase Inhibition, NeuroprotectionSH-SY5Y cell model of Aβ-induced toxicity. mdpi.comPyridine-dicarboxamides show neuroprotective effects. mdpi.com

Investigation of Polypharmacology and Multi-Targeting Strategies for Complex Diseases

The traditional "one-drug, one-target" paradigm is often insufficient for treating complex, multifactorial diseases. Polypharmacology, where a single drug intentionally interacts with multiple targets, is emerging as a powerful therapeutic strategy. nih.gov The this compound scaffold, which combines two distinct and pharmacologically active heterocyclic rings, is an excellent candidate for the design of multi-target-directed ligands. researchgate.net

Future research should aim to design analogues that can simultaneously modulate different pathways involved in a specific disease. For example, in cancer, an analogue could be designed to inhibit both a key kinase and a protein involved in angiogenesis. In neurodegenerative diseases, a single compound might offer both acetylcholinesterase inhibition and antioxidant effects. researchgate.net This approach could lead to enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance compared to single-target agents or combination therapies. nih.govrsc.org

Elucidation of Novel Mechanisms of Action through Advanced Proteomic and Genomic Approaches

A significant challenge in phenotypic drug discovery is identifying the specific cellular target(s) of a bioactive compound. nih.gov Future research must employ advanced proteomic and genomic approaches for the target deconvolution of promising this compound analogues. harvard.edu

Chemical Proteomics: This technique uses the small molecule as a "bait" to capture its binding partners from a cell lysate. acs.org Methods like affinity chromatography coupled with mass spectrometry can identify direct protein targets. harvard.edu

Thermal Proteome Profiling (TPP): TPP measures changes in the thermal stability of thousands of proteins in response to drug binding. A shift in a protein's melting temperature upon compound treatment indicates a direct interaction. acs.org

Genetic Screening: Advanced genetic screening platforms, such as genome-wide CRISPR/Cas9 knockout screens, can identify genes that are essential for a compound's activity. nih.govacs.org If knocking out a specific gene renders cells resistant to the compound, that gene's product is likely the drug's target or part of its downstream pathway. scribd.com

These unbiased, genome-wide approaches will be critical for discovering novel mechanisms of action and validating the targets of new analogues, thereby providing a solid foundation for further development. europeanreview.org

Translational Research Opportunities for Preclinical Development

Bridging the gap between a promising preclinical candidate and a clinical therapeutic requires a focused translational research strategy. For this compound and its derivatives, this will involve several key activities.

Biomarker Development: Identifying and validating biomarkers is crucial for monitoring drug efficacy and patient stratification. nih.gov If a lead compound is found to inhibit a specific enzyme, for example, assays can be developed to measure the levels of that enzyme's substrate or product in patient samples.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between drug concentration (pharmacokinetics) and the biological effect (pharmacodynamics) is essential for selecting an appropriate dosing regimen for clinical trials.

Advanced Formulation: Developing formulations that ensure optimal solubility, stability, and bioavailability of the lead compound is a critical step. This may involve exploring novel drug delivery systems, such as nanoparticles, to improve therapeutic outcomes. nih.gov

Successful navigation of these translational hurdles will be essential to advance the most promising compounds from this chemical series into clinical development for the benefit of patients.

Q & A

Q. What are the optimal synthetic routes for N-(pyridin-3-ylmethyl)furan-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Acylation of furan-2-carboxylic acid to form the acyl chloride intermediate using reagents like thionyl chloride (SOCl₂) under reflux (40–60°C, 2–4 hours) .
  • Step 2: Nucleophilic substitution between the acyl chloride and pyridin-3-ylmethylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 6–12 hours .
  • Optimization: Adjust solvent polarity (e.g., DCM for faster kinetics), use catalysts (e.g., DMAP for acylation), and monitor purity via HPLC (>95% target product) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 8.5–9.0 ppm (pyridine protons), δ 6.5–7.5 ppm (furan protons), and δ 4.0–4.5 ppm (CH₂ linker) confirm connectivity .
    • ¹³C NMR: Carbonyl signals at ~165–170 ppm validate the carboxamide group .
  • Infrared (IR) Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) confirm amide bond formation .
  • High-Resolution Mass Spectrometry (HRMS): Accurately determines molecular weight (e.g., C₁₁H₁₁N₂O₂: calc. 217.0848, obs. 217.0852) .

Q. What initial biological screening assays are recommended to evaluate the compound’s potential therapeutic applications?

Methodological Answer:

  • Antimicrobial Activity: Use broth microdilution assays (MIC values) against S. aureus (Gram-positive) and E. coli (Gram-negative) with concentrations ranging from 1–100 µg/mL .
  • Anticancer Potential: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hours, comparing IC₅₀ values to standard drugs like doxorubicin .
  • Enzyme Inhibition: Test inhibitory effects on COX-2 or kinases using fluorometric assays (e.g., 10–100 µM compound concentration) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups in this compound derivatives?

Methodological Answer:

  • Derivative Synthesis: Modify substituents on the pyridine (e.g., nitro, methyl) or furan (e.g., halogenation) using Suzuki coupling or nucleophilic aromatic substitution .
  • Activity Testing: Compare IC₅₀ values across derivatives in target assays (e.g., kinase inhibition).
  • Statistical Analysis: Use multivariate regression to correlate substituent properties (e.g., logP, Hammett σ) with activity trends .

Q. What computational strategies are employed to predict binding modes and pharmacokinetic properties of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., COX-2 PDB: 3LN1). Focus on hydrogen bonding with pyridine N and furan O atoms .
  • ADMET Prediction: Tools like SwissADME calculate key parameters:
    • Lipinski’s Rule: MW <500, logP <5, H-bond donors <5, acceptors <10 .
    • Bioavailability: Topological polar surface area (TPSA) <140 Ų predicts intestinal absorption .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • Bioavailability Testing: Measure plasma concentration via LC-MS/MS after oral administration in rodent models to assess absorption limitations .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation pathways .
  • Formulation Adjustments: Use liposomal encapsulation or PEGylation to enhance solubility and half-life .

Data Contradiction Analysis

Q. How can conflicting results in enzymatic inhibition assays across studies be resolved?

Methodological Answer:

  • Assay Standardization: Ensure consistent buffer pH (e.g., 7.4 for physiological conditions) and enzyme concentrations .
  • Control Compounds: Include reference inhibitors (e.g., indomethacin for COX-2) to validate assay conditions .
  • Orthogonal Assays: Confirm results using SPR (surface plasmon resonance) for binding affinity or isothermal titration calorimetry (ITC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.